molecular formula C11H16O3 B13098842 Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate

Cat. No.: B13098842
M. Wt: 196.24 g/mol
InChI Key: HAZJEMCCBRNYQT-UHFFFAOYSA-N
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Description

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate is a bicyclic monoterpene-derived methyl ester characterized by a cyclohexene ring substituted with a ketone group (2-oxo), three methyl groups (at positions 3, 5, and 5), and a carboxylate ester moiety.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 3,5,5-trimethyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-7-5-11(2,3)6-8(9(7)12)10(13)14-4/h5,8H,6H2,1-4H3

InChI Key

HAZJEMCCBRNYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1=O)C(=O)OC)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of propargylic acetates and methyl 4-methoxy-2-oxocyclohex-3-enecarboxylate as starting materials. The reaction is catalyzed by palladium and carried out under an argon atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents are typically dried and distilled according to standard protocols to ensure the highest quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (methyl esters, cyclic frameworks) and biological or industrial relevance:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Features Source/Application
Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate Bicyclic cyclohexene 2-oxo, 3,5,5-trimethyl, methyl ester Low molecular weight, rigid framework Synthetic intermediate, potential fragrance
Sandaracopimaric acid methyl ester (Compound 4) Diterpene (tricyclic) Methyl ester, hydroxyl groups High molecular weight, polycyclic Plant resin (Austrocedrus chilensis)
E/Z-Communic acid methyl ester (Compounds 8, 9) Diterpene (bicyclic) Methyl ester, conjugated double bonds Linear side chain, labdane skeleton Resin component, antimicrobial
Methyl shikimate Cyclohexene carboxylate Methyl ester, hydroxyl groups Shikimate pathway derivative Pharmaceutical intermediate
Methyl caproate (Compound 3) Linear fatty acid ester Methyl ester, alkyl chain Volatile, fruity odor Insect pheromone, flavoring agent

Key Comparisons:

Structural Complexity: The target compound’s bicyclic framework differs from diterpenes like sandaracopimaric acid methyl ester, which have larger tricyclic structures . Compared to methyl shikimate, which features hydroxyl groups and a simpler cyclohexene ring , the target compound’s 3,5,5-trimethyl substitution increases hydrophobicity.

Functional Group Reactivity: The 2-oxo group in the target compound may participate in keto-enol tautomerism or act as a hydrogen bond acceptor, unlike methyl caproate, which lacks such polar moieties . The ester group in all compounds enables hydrolysis to carboxylic acids, but steric protection in the target compound’s bicyclic system may slow this process compared to linear esters like methyl caproate.

Biological Roles :

  • Diterpene methyl esters (e.g., communic acid derivatives) in plant resins exhibit antimicrobial and defensive roles , whereas the target compound’s smaller structure may limit bioactivity.
  • Methyl caproate and similar esters act as insect pheromones , suggesting the target compound could be explored for analogous behavioral effects.

Analytical Identification :

  • Gas chromatography (GC) and NMR techniques, as used for Austrocedrus chilensis resin compounds , would differentiate the target compound’s unique substituents from related esters.

Biological Activity

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate (CAS No. 3419-32-7) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
CAS Number3419-32-7
Boiling PointNot specified

Mechanisms of Biological Activity

Research indicates that this compound exhibits antioxidant properties by acting as an electrophilic compound that can interact with cellular signaling pathways. One significant mechanism involves the modulation of the Keap1/Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is essential for regulating the expression of antioxidant proteins. This compound has been shown to induce the expression of NAD(P)H:quinone oxidoreductase (NQO1), a key enzyme in this pathway. In vitro studies demonstrated that this compound can significantly enhance NQO1 levels in RAW 264.7 cells when compared to controls .

Cytotoxicity and Cell Viability

The cytotoxicity of this compound was evaluated using lactate dehydrogenase (LDH) assays on HEK293T cells. Results indicated that at certain concentrations, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

  • Antioxidant Activity : A study highlighted that this compound could induce NQO1 expression by up to 50-fold at low concentrations (1 µM), indicating strong antioxidant potential .
  • Electrophilicity and Lipophilicity : The compound's electrophilic nature is critical for its interaction with cysteine residues in target proteins. The balance between lipophilicity and electrophilicity is essential for achieving desired biological effects without excessive toxicity .
  • Potential Therapeutic Applications : Given its ability to modulate oxidative stress responses, there is potential for using this compound in therapies aimed at conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

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